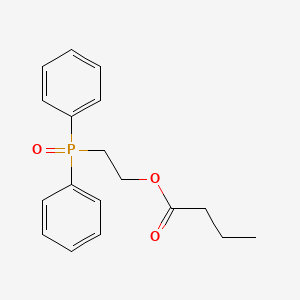
2-(Diphenylphosphoryl)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)ethyl butyrate is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate typically involves the esterification of butyric acid with 2-(diphenylphosphoryl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Butyric Acid+2-(Diphenylphosphoryl)ethanol→2-(Diphenylphosphoryl)ethyl butyrate+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)ethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-(diphenylphosphoryl)ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and 2-(diphenylphosphoryl)ethanol.
Reduction: 2-(Diphenylphosphoryl)ethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diphenylphosphoryl)ethyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)ethyl butyrate involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ester bond can be cleaved under specific conditions, leading to the release of active intermediates that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl butyrate: A simpler ester with a similar butyrate backbone but lacking the diphenylphosphoryl group.
Methyl butyrate: Another ester with a butyrate backbone but with a methyl group instead of the diphenylphosphoryl group.
2-(Diphenylphosphoryl)ethanol: The alcohol precursor used in the synthesis of 2-(Diphenylphosphoryl)ethyl butyrate.
Uniqueness
This compound is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s reactivity and allows for a broader range of chemical transformations compared to simpler esters like ethyl butyrate and methyl butyrate.
Properties
Molecular Formula |
C18H21O3P |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-diphenylphosphorylethyl butanoate |
InChI |
InChI=1S/C18H21O3P/c1-2-9-18(19)21-14-15-22(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3 |
InChI Key |
OWOLHSRDUHJTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















